Product packaging for 9,9-Difluoro-2-azaspiro[5.5]undecane(Cat. No.:)

9,9-Difluoro-2-azaspiro[5.5]undecane

Cat. No.: B13026463
M. Wt: 189.25 g/mol
InChI Key: KOYPSSSFGXVENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-Difluoro-2-azaspiro[5.5]undecane ( 1638761-33-7) is a valuable spirocyclic chemical scaffold in medicinal chemistry and drug discovery research. It features a bridged nitrogen atom and two fluorine atoms on its spiro-fused ring system, which can be critical for modulating the physicochemical properties of potential drug candidates, such as their metabolic stability, membrane permeability, and binding affinity . Research into analogous spirocyclic compounds, particularly oxaspiropiperidines, has demonstrated their potential as first-in-class, broad-spectrum antiviral agents . For instance, such compounds have been identified as potent allosteric inhibitors of the nsP2 helicase, a key enzyme in alphaviruses like chikungunya, showing nanomolar antiviral activity . This highlights the application of this structural motif in developing novel, direct-acting antiviral therapeutics. As a versatile synthetic intermediate, this compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17F2N B13026463 9,9-Difluoro-2-azaspiro[5.5]undecane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17F2N

Molecular Weight

189.25 g/mol

IUPAC Name

9,9-difluoro-2-azaspiro[5.5]undecane

InChI

InChI=1S/C10H17F2N/c11-10(12)5-3-9(4-6-10)2-1-7-13-8-9/h13H,1-8H2

InChI Key

KOYPSSSFGXVENP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(CC2)(F)F)CNC1

Origin of Product

United States

Reactivity and Chemical Transformations of 9,9 Difluoro 2 Azaspiro 5.5 Undecane Derivatives

Reactivity Profile of the Azaspiro[5.5]undecane Core

The azaspiro[5.5]undecane core provides a rigid, three-dimensional framework that influences the reactivity of the entire molecule. The spirocyclic nature of this core imparts specific conformational constraints that can be exploited for stereochemical control in chemical transformations.

The sp³-rich nature of the spirocyclic scaffold of 9,9-difluoro-2-azaspiro[5.5]undecane offers the potential for precise stereochemical control during chemical reactions. nih.gov The fixed spatial arrangement of the two rings can direct the approach of incoming reagents to a specific face of the molecule, leading to the formation of stereochemically defined products. This is particularly relevant when considering reactions at the secondary amine or at positions adjacent to the spirocenter. The rigidity of the spirocycle helps to minimize the formation of unwanted stereoisomers, a feature that is highly desirable in the synthesis of complex molecules. nih.gov

Spirocycles inherently possess a degree of ring strain due to the shared quaternary carbon atom. This strain can be harnessed as a driving force in certain chemical transformations. nih.gov For instance, reactions that lead to a release of this strain will be energetically favored. In the context of the azaspiro[5.5]undecane system, this strain can influence the rates and outcomes of reactions involving the heterocyclic ring. While the six-membered rings of the undecane (B72203) core are relatively stable, the spirocyclic fusion introduces torsional and steric strain that can impact the reactivity of adjacent functional groups. nih.gov

Transformations Involving the Difluoromethylene Group

The gem-difluoromethylene group is a key feature of this compound, significantly impacting its chemical properties.

The carbon-fluorine bond is the strongest single bond in organic chemistry, and the presence of two fluorine atoms on the same carbon atom further enhances this stability. rsc.org This geminal arrangement leads to a strengthening of the C-F bonds due to the high electronegativity of fluorine, which polarizes the bonds and results in a significant electrostatic attraction between the carbon (δ+) and fluorine (δ-) atoms. rsc.orgnih.govresearchgate.netnih.govresearchgate.net Consequently, the difluoromethylene group in this compound is generally chemically inert and resistant to cleavage under standard reaction conditions.

While the C-F bonds are exceptionally strong, transformations involving the difluoromethylene group are not impossible, though they require harsh reaction conditions or specialized catalytic systems.

Further Fluorination: The introduction of a third fluorine atom to the already difluorinated carbon is a challenging process due to the existing electron-withdrawing effects of the two fluorine atoms, which would destabilize any developing positive charge during a potential SN1-type reaction.

Defluorination: Selective monofluorination or complete defluorination of a gem-difluoro group is also a difficult transformation. Exhaustive defluorination often dominates over the selective replacement of a single C-F bond. nih.govresearchgate.netresearchgate.net However, recent advances in catalysis have shown that the enantioselective activation of a single C-F bond in certain difluoromethylene compounds is possible, though this has not been specifically reported for this compound. nih.govnih.gov Such a transformation would require a tailored catalyst that can overcome the high bond energy and control the stereoselectivity of the reaction. nih.govnih.govresearchgate.net

Reactivity of the Secondary Amine Functionality

The secondary amine in the 2-position of the spirocycle is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is a cornerstone for the derivatization of the this compound scaffold. Common reactions involving the secondary amine include:

N-Alkylation: Introduction of alkyl groups to the nitrogen atom.

N-Arylation: Formation of a carbon-nitrogen bond with an aryl group, often via transition-metal-catalyzed cross-coupling reactions.

Acylation: Reaction with acyl halides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Nucleophilic Properties of the Amine

The secondary amine in the 2-azaspiro[5.5]undecane ring system possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. All amines, due to this lone pair on the highly electronegative nitrogen, are attracted to positively charged or electron-deficient centers in other molecules or ions. libretexts.org However, the nucleophilicity of the amine in this compound is expected to be attenuated compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the two fluorine atoms in the gem-difluoro group at the 9-position exerts a significant through-bond inductive effect. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.

The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines has been a subject of study. chemrxiv.org It has been observed that fluorination generally leads to a decrease in the acidity of the protonated amine (pKa), which correlates with the inductive electron-withdrawing effect of the fluorine substituents. chemrxiv.org This reduction in basicity directly implies a reduction in nucleophilicity. Therefore, while the amine is still capable of participating in nucleophilic reactions, more forcing conditions or highly reactive electrophiles may be required compared to non-fluorinated analogues.

Acylation and Alkylation Reactions

The nucleophilic secondary amine of this compound derivatives can readily undergo acylation and alkylation reactions, which are fundamental transformations for introducing a wide range of functional groups and building molecular complexity.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is a widely used method for the N-acetylation of amines. nih.gov Given the potentially reduced nucleophilicity of the amine due to the gem-difluoro group, the choice of acylating agent and reaction conditions is crucial. Highly reactive acylating agents or the use of coupling agents may be necessary to achieve high yields. For electron-deficient amines, protocols involving the in situ formation of acyl fluorides have been developed to facilitate amide bond formation. rsc.orgresearchgate.net

Alkylation of the secondary amine introduces an alkyl group onto the nitrogen atom, yielding a tertiary amine. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via nucleophilic substitution with an alkyl halide. libretexts.orgwikipedia.org A general method for the direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) has been reported to be highly effective and tolerant of various functional groups. researchgate.net This approach avoids the formation of undesired quaternary ammonium (B1175870) salts that can occur when using other bases. researchgate.net The reaction of secondary amines with alkyl halides is generally a straightforward method for synthesizing tertiary amines. masterorganicchemistry.comresearchgate.net

Reaction TypeReagents and ConditionsProduct TypeNotes
Acylation Acyl chlorides, AnhydridesN-acyl derivatives (Amides)May require stronger conditions or coupling agents due to reduced amine nucleophilicity. rsc.orgresearchgate.net
Alkylation Alkyl halides, Hünig's baseN-alkyl derivatives (Tertiary amines)Hünig's base is effective in preventing over-alkylation to quaternary ammonium salts. researchgate.net

Formation of Amides and Sulfonamides

The formation of amides and sulfonamides represents key derivatization strategies for the this compound scaffold, often employed in medicinal chemistry to modulate physicochemical properties and biological activity.

Amide formation , as discussed in the acylation section, is a robust transformation. A variety of methods exist for amide bond formation, including the use of pentafluoropyridine (B1199360) (PFP) for the one-pot deoxyfluorination of carboxylic acids and subsequent amidation. ntd-network.org This method is applicable to both aliphatic and aromatic amines for the synthesis of secondary and tertiary amides. ntd-network.org For challenging substrates, such as sterically hindered or electron-deficient amines, specific protocols have been developed to ensure efficient coupling. rsc.orgresearchgate.net

Sulfonamide synthesis is achieved by reacting the amine with a sulfonyl chloride in the presence of a base. youtube.com This reaction is analogous to acylation, with the sulfonyl chloride acting as the electrophile. youtube.com The resulting sulfonamide is a key functional group in many pharmaceutical compounds. nih.gov The reaction typically proceeds under mild conditions, often using a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com Given the stability of the sulfonamide group, it can also serve as a protecting group for the amine. youtube.com

DerivativeReagents and ConditionsKey Features
Amides Carboxylic acids, Coupling agents (e.g., PFP)Robust reaction, wide variety of available carboxylic acids for diversification. ntd-network.org
Sulfonamides Sulfonyl chlorides, Base (e.g., pyridine)Forms stable sulfonamide linkage, important in medicinal chemistry. youtube.comnih.gov

Functional Group Interconversions and Derivatization Strategies

Beyond direct reactions at the nitrogen atom, the this compound scaffold can be further elaborated through functional group interconversions and derivatization strategies. These approaches allow for the introduction of diverse chemical functionalities and the construction of more complex molecular architectures.

Elaboration of Side Chains and Peripheral Appendages

The synthetic utility of the this compound core is significantly enhanced by the ability to introduce and modify side chains and peripheral appendages. These modifications are crucial for exploring the structure-activity relationships of derivatives. Strategies for side-chain elaboration often involve the initial N-functionalization of the spirocyclic amine, followed by further reactions on the newly introduced substituent.

For instance, an N-alkylated derivative bearing a terminal functional group, such as an ester or a protected amine, can serve as a handle for further chemical transformations. nih.gov Radical functionalization of unsaturated side chains has been demonstrated as a viable method for introducing fluorine, azide, or hydroxyl groups into amino acid derivatives. nih.gov While not directly demonstrated on the this compound system, these methods showcase the potential for diverse side-chain modifications. The introduction of side-chains can also be designed to influence intramolecular interactions, as seen in strategies that use side-chain ionization to modulate electronic properties. rsc.org

Theoretical Studies on Molecular Structure and Conformation

Theoretical studies are crucial for understanding the three-dimensional arrangement of atoms in difluorinated azaspiro[5.5]undecanes and how this structure influences their properties. These studies often precede or complement experimental work by providing insights that are difficult to obtain through empirical methods alone.

Conformational Analysis of the Spirocyclic System

The conformational landscape of the 2-azaspiro[5.5]undecane framework is complex, consisting of two fused six-membered rings. The cyclohexane (B81311) ring can adopt chair, boat, or twist-boat conformations, while the piperidine (B6355638) ring, containing the nitrogen atom, also has a set of possible conformations. The spirocyclic fusion itself introduces significant conformational constraints.

The introduction of a gem-difluoro group at the C9 position, which is on the cyclohexane ring, is expected to have a profound impact on the conformational equilibrium. In gem-difluorocyclohexanes, the fluorine atoms have a notable preference for the axial position due to hyperconjugative effects, specifically the stabilizing n(F) -> σ*(C-C) interactions. This preference, known as the gem-difluoro effect, can override the steric bulk of the fluorine atoms.

For this compound, it is hypothesized that the cyclohexane ring will predominantly adopt a chair conformation where one of the fluorine atoms can occupy an axial position. The piperidine ring is also likely to be in a chair conformation. This leads to several possible diastereomeric chair-chair conformations. The relative energies of these conformers would be determined by a balance of steric interactions (1,3-diaxial interactions) and the aforementioned hyperconjugative effects. The orientation of the nitrogen lone pair in the piperidine ring (axial vs. equatorial) would further complicate the conformational analysis.

Table 1: Predicted Relative Stabilities of Major Conformers of this compound (Note: This table is predictive and based on principles of conformational analysis of related structures. Specific energy values would require dedicated quantum chemical calculations.)

ConformerCyclohexane Ring ConformationPiperidine Ring ConformationKey InteractionsPredicted Relative Energy
A ChairChair (N-H equatorial)Axial F-H interactions, gauche butane (B89635) interactionsLowest
B ChairChair (N-H axial)1,3-diaxial N-H interactionHigher
C Twist-BoatChairReduced torsional strain, potential for pseudo-axial FIntermediate
D ChairTwist-BoatHigher energy due to piperidine ring strainHigh

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, such as NMR and IR spectra, which can aid in the identification and structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹³C and ¹H NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the C9 carbon would show a characteristic triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms. The chemical shift of C9 would be significantly downfield compared to the non-fluorinated analog due to the deshielding effect of the electronegative fluorine atoms. The ¹⁹F NMR spectrum would provide direct information about the fluorine environments.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching and bending modes of the chemical bonds. The most prominent predicted feature in the IR spectrum of this compound would be the strong C-F stretching vibrations, typically appearing in the 1000-1200 cm⁻¹ region. N-H stretching and bending vibrations would also be present. Theoretical calculations can predict these vibrational frequencies and their intensities, which can then be compared with experimental data. A characteristic IR band for a related compound, 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane, is observed at 1700 cm⁻¹. wikipedia.org

Table 2: Predicted Key Spectroscopic Data for this compound (Note: These are estimated values based on typical ranges for similar functional groups and would need to be confirmed by specific calculations or experiments.)

Nucleus/BondPredicted Chemical Shift / FrequencyMultiplicity / Description
¹³C (C9)115 - 125 ppmTriplet
¹⁹F-90 to -110 ppmDependent on conformer populations
C-F Stretch (IR)1050 - 1150 cm⁻¹Strong
N-H Stretch (IR)3300 - 3500 cm⁻¹Moderate, broad

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules, going beyond the classical picture of balls and springs.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction (Inferred)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound. mdpi.com DFT calculations could be employed to investigate several aspects of this molecule. DFT calculations have been used to study the interaction of spirocyclic compounds with DNA. researchgate.netnih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The introduction of two fluorine atoms is expected to significantly lower the energy of both the HOMO and LUMO due to fluorine's strong inductive effect. A lower HOMO energy would suggest lower nucleophilicity, while a lower LUMO energy would indicate higher electrophilicity.

An electrostatic potential (ESP) map could visualize the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of negative potential around the fluorine atoms and the nitrogen atom, while the hydrogen atoms of the N-H group would be a region of positive potential. This information is critical for predicting non-covalent interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations have been used to study the interaction and stability of protein-ligand complexes involving spirocyclic compounds. researchgate.netnih.gov For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms at each time step to model their movements.

Such simulations could reveal the flexibility of the spirocyclic core and the conformational transitions that occur at a given temperature. It would also allow for the study of how the molecule interacts with its environment, for example, by analyzing the hydrogen bonding patterns between the N-H group and surrounding water molecules. The stability of different conformers in a solution could be assessed, providing a more realistic picture than gas-phase quantum chemical calculations.

Investigation of Dynamic Behavior and Conformational Ensembles

The biological activity of a molecule is not dictated by a single, static structure but by an ensemble of conformations that it can adopt in solution. Understanding the dynamic behavior and the accessible conformational ensembles of this compound is fundamental to comprehending its molecular recognition patterns.

Recent research increasingly supports the "conformational selection" model of molecular recognition, which posits that a ligand does not induce a fit in its target protein but rather selects a pre-existing, favorable conformation from the protein's natural ensemble. nih.gov Following this initial binding, finer adjustments may occur through an induced-fit mechanism. nih.gov For a molecule like this compound, its inherent flexibility, influenced by the spirocyclic core and the gem-difluoro substitution, will define its conformational landscape.

Prediction of Binding Energies and Interaction Profiles

Once the conformational ensemble is understood, computational methods can be used to predict the binding energies and interaction profiles of the most relevant conformers with potential biological targets. Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide quantitative estimates of the binding affinity.

The interaction profile describes the specific non-covalent interactions that stabilize the ligand-target complex. For this compound, key interactions would likely involve:

Hydrogen Bonding: The secondary amine in the azaspirocycle can act as both a hydrogen bond donor and acceptor.

Fluorine Interactions: The gem-difluoro group can participate in favorable interactions with the protein backbone or side chains, including dipole-dipole interactions and weak hydrogen bonds (C-F···H-X).

Hydrophobic Interactions: The hydrocarbon scaffold of the undecane system contributes to binding through hydrophobic effects.

By calculating the binding free energy, researchers can rank different derivatives of the azaspiro[5.5]undecane scaffold, prioritizing those with the most favorable predicted affinities for synthesis and experimental testing.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a powerful tool for structure-based drug design.

Prediction of Ligand-Target Interactions

Molecular docking simulations are instrumental in visualizing how this compound might interact with the active site of a target protein. These studies can identify the key amino acid residues involved in binding and the nature of the intermolecular interactions.

For instance, in studies of related diazaspiro[5.5]undecanes targeting protein kinases, docking models have shown how substituents on the spirocyclic core can project into specific pockets of the ATP-binding site, such as the region near the P-loop. researchgate.net Similarly, for this compound, docking could reveal how the difluorinated cyclohexane ring orients itself within a binding pocket and how the fluorine atoms might engage with specific residues.

The results of docking studies are often presented in a table that details the predicted binding energy and the interacting residues, as illustrated in the hypothetical table below for the docking of this compound with a putative kinase target.

ParameterPredicted ValueInteracting Residues
Binding Energy (kcal/mol)-8.5GLU-121, LEU-173, VAL-56
Hydrogen Bonds1GLU-121 (with N-H)
Hydrophobic Interactions4LEU-173, VAL-56, ALA-71, ILE-186
Halogen Interactions1PHE-174 (with C-F)

This table is a hypothetical representation of docking results.

Identification of Putative Molecular Targets

Beyond predicting the binding mode to a known target, molecular docking can also be used in reverse, a process known as inverse docking or target fishing. In this approach, this compound would be docked against a large library of protein structures to identify potential biological targets to which it might bind with high affinity.

This method can help to elucidate the mechanism of action of a compound or identify potential off-target effects. The output of such a screen is typically a ranked list of potential protein targets based on their predicted binding scores. These predictions can then guide further experimental validation to confirm the interaction and its functional consequences. The identification of putative targets is a crucial step in the early stages of drug discovery, and computational approaches provide a time- and cost-effective means of generating these hypotheses.

Advanced Research and Future Directions

Development of Novel Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of complex spirocycles remains a key challenge. whiterose.ac.uk Future research in this area will likely focus on the use of modern catalytic methods, such as photoredox catalysis, to enable the construction of these challenging architectures from simple and readily available starting materials. nih.gov

Fluorine-19 NMR (19F NMR) for Characterization of Fluorine Environments

Exploration of New Biological Targets and Therapeutic Areas

The unique properties of fluorinated spirocycles make them attractive scaffolds for targeting a wide range of diseases. Future research will undoubtedly explore the potential of compounds like 9,9-Difluoro-2-azaspiro[5.5]undecane in new therapeutic areas, including oncology, infectious diseases, and neurological disorders. nih.gov

Conclusion

Overview of Azaspiro[5.5]undecane Derivatives in Academic Studies

Within the broad class of spirocycles, azaspiro[5.5]undecane derivatives represent a particularly important framework. This structure consists of two six-membered rings, a cyclohexane (B81311) and a piperidine (B6355638) ring, connected by a spiro-carbon atom. The presence of the nitrogen atom within the spirocyclic core provides a handle for further chemical modification and can be crucial for interacting with biological targets. nih.govbohrium.com

Historical Context and Growing Research Interest in Azaspiro[5.5]undecanes

Early academic interest in the azaspiro[5.5]undecane core can be traced back to publications from the late 1960s. researchgate.net However, research in this area expanded significantly following the discovery and characterization of natural products like histrionicotoxin (B1235042). This toxin, isolated from the skin of the South American frog Dendrobates histrionicus, features a 1-azaspiro[5.5]undecane core and exhibits interesting neurophysiological properties, which has driven numerous synthetic efforts to replicate its complex structure.

The unique three-dimensional arrangement and favorable chemical properties of azaspirocycles have cemented their role as valuable building blocks in medicinal chemistry. They are now actively explored for a wide range of therapeutic applications, including as modulators of G-protein coupled receptors (GPCRs) and enzyme inhibitors.

Structural Diversity within the Azaspiro[5.5]undecane Framework

The azaspiro[5.5]undecane scaffold is not monolithic; its structure can be varied to create a wide array of derivatives. This diversity is achieved by altering the position of the nitrogen atom within the heterocyclic ring, introducing additional heteroatoms (such as oxygen or another nitrogen), or attaching various substituents. This structural versatility allows for the fine-tuning of a molecule's properties to fit the specific demands of a biological target.

The table below showcases the structural diversity within the broader family of azaspiro[5.5]undecanes and related structures found in chemical literature.

Compound ClassCore StructureKey Features
1-Azaspiro[5.5]undecaneA nitrogen at the 1-position.Found in natural products like histrionicotoxin.
2-Azaspiro[5.5]undecaneA nitrogen at the 2-position.The parent scaffold of the title compound.
3-Azaspiro[5.5]undecaneA nitrogen at the 3-position. researchgate.netAn alternative arrangement of the piperidine ring.
Diazaspiro[5.5]undecanesTwo nitrogen atoms in the scaffold.Examples include 1,8-diaza and 3,9-diaza variants. epa.gov
Oxa-azaspiro[5.5]undecanesAn oxygen and a nitrogen atom.Examples: 1-oxa-4,9-diaza, 9-oxa-2-aza. nih.gov

Position-Specific Fluorination in Spirocyclic Architectures

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. In the context of spirocyclic architectures, position-specific fluorination offers a powerful tool for molecular design. researchgate.net The synthesis of fluorinated azaspirocycles is an area of active research, aiming to create novel building blocks for drug discovery. researchgate.net

A particularly relevant transformation is the creation of a gem-difluoro group (CF₂), which is often used as a bioisostere for a ketone (carbonyl group, C=O). The synthesis of gem-difluoro compounds can be challenging, but several methods have been developed. One common approach involves the treatment of a ketone precursor with a fluorinating agent. illinois.edu Modern reagents, such as difluoromethyl 2-pyridyl sulfone, have been developed to facilitate the direct conversion of ketones into gem-difluoroalkenes under relatively mild conditions. cas.cncas.cn The compound 9,9-Difluoro-2-azaspiro[5.5]undecane is a prime example of this strategy, where the ketone at the 9-position of a 2-azaspiro[5.5]undecanone precursor has been replaced by a gem-difluoro group. This modification maintains the tetrahedral geometry of the carbon atom while altering its electronic properties, which can lead to improved metabolic stability by blocking a potential site of oxidation.

Scaffold Utility and Applications of the Azaspiro 5.5 Undecane System in Chemical Biology Excluding Clinical Studies

Role as Chemical Probes and Building Blocks in Drug Discovery Programs

The azaspiro[5.5]undecane scaffold serves as a valuable building block in the synthesis of compound libraries for drug discovery programs. Its rigid nature and the ability to introduce diverse substituents make it an attractive starting point for developing novel therapeutic agents. Medicinal chemists utilize this scaffold to explore new chemical space and to develop molecules with improved pharmacological properties.

The spirocyclic nature of this system offers a distinct advantage over simpler, linear, or "flat" aromatic structures by providing a higher fraction of sp3-hybridized carbons. This increased three-dimensionality can lead to compounds with better solubility, metabolic stability, and a more favorable toxicological profile.

While not extensively documented as "chemical probes" for "9,9-Difluoro-2-azaspiro[5.5]undecane," the parent scaffold and its derivatives are used to probe the binding pockets of various enzymes and receptors. By systematically modifying the substituents on the azaspiro[5.5]undecane core, researchers can investigate structure-activity relationships (SAR) and gain insights into the molecular interactions that govern biological activity.

Applications in Anti-Infective Research

The azaspiro[5.5]undecane scaffold has been incorporated into various molecules with potent anti-infective properties, including antibacterial and antiviral agents.

The azaspiro[5.5]undecane moiety has been successfully used to create novel analogs of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin (B1669076). nih.govnih.gov In these derivatives, the spirocyclic amine is typically appended at the C-7 position of the quinolone core. These modifications aim to overcome the growing problem of bacterial resistance to existing fluoroquinolones.

A study involving the synthesis of thirty-six derivatives of 1-oxa-9-azaspiro[5.5]undecane coupled with ciprofloxacin revealed that while the resulting compounds had a narrower spectrum of activity than ciprofloxacin, a significant number showed equal or greater potency against specific bacterial strains. nih.govnih.gov Notably, high activity was observed against the Gram-negative Acinetobacter baumannii and the Gram-positive Bacillus cereus. nih.govnih.gov This highlights the potential of the azaspiro[5.5]undecane scaffold to generate pathogen-specific antibacterial agents.

Table 1: Antibacterial Activity of Selected Ciprofloxacin-1-oxa-9-azaspiro[5.5]undecane Derivatives

Compound ID Substituent on Spirocycle MIC (µg/mL) vs. A. baumannii MIC (µg/mL) vs. B. cereus
Ciprofloxacin - 0.15 0.3
3e Unsubstituted <0.15 >0.3
3g Ethoxy <0.15 >0.3
3l Amino <0.15 0.3
3j Pyrimidin-2-yloxy 0.15 >0.3
3k 4-methylpyrimidin-2-yloxy 0.15 >0.3

Data sourced from a study on spirocyclic derivatives of ciprofloxacin. nih.gov

Derivatives of the azaspiro[5.5]undecane scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A key target for some of these compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.netacs.org MmpL3 is an essential transporter protein responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. researchgate.netnih.gov Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death.

Research has identified spirocyclic compounds, including those with an azaspiro[5.5]undecane core, as potent inhibitors of M. tuberculosis growth. acs.org Structure-activity relationship studies have shown that modifications to the spirocyclic scaffold can significantly impact anti-mycobacterial potency. For instance, spiroketal indolyl Mannich bases (SIMBs), which include a 1,5-dioxa-9-azaspiro[5.5]undecane moiety, have demonstrated a dual mechanism of action: membrane permeabilization and MmpL3 inhibition. nih.gov The lead compound from this series, SIMBL (9-[(6-methoxy-1-octyl-1H-indol-3-yl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane), has shown efficacy in a mouse model of tuberculosis. nih.gov

Table 2: Anti-mycobacterial Activity of a Spirocycle MmpL3 Inhibitor

Compound Target MIC vs. M. tuberculosis (µM) Note
Compound 29 MmpL3 - Showed bactericidal activity and low cytotoxicity.

Information based on a study of spirocycle MmpL3 inhibitors. acs.org

The azaspiro[5.5]undecane scaffold has been instrumental in the development of inhibitors targeting the M2 proton channel of the influenza A virus. nih.govmeihonglab.com The M2 channel is a viroporin that plays a critical role in the viral life cycle by allowing protons to enter the virion, which facilitates uncoating.

In the search for new anti-influenza agents to combat drug-resistant strains, researchers have synthesized and tested various spiro-piperidine derivatives. One such compound, 3-azaspiro[5.5]undecane hydrochloride, demonstrated significantly higher potency than the established M2 inhibitor, amantadine. nih.govmeihonglab.com This compound was found to interact more extensively with the M2 channel, leading to stronger inhibition. nih.govmeihonglab.com Further structure-activity relationship studies have explored different substitutions on the spiro[5.5]undecane system to optimize antiviral activity against both wild-type and amantadine-resistant influenza A strains. nih.gov

Table 3: Inhibitory Activity of Azaspiro[5.5]undecane Derivatives against Influenza A M2 Channel

Compound IC50 (µM) vs. Wild-Type M2 Channel
Amantadine 16
3-Azaspiro[5.5]undecane hydrochloride (9) 0.92 ± 0.11
Spiran amine 8 12.59 ± 1.11

Data sourced from studies on spiro-piperidine inhibitors of the influenza M2 channel. nih.govmeihonglab.comnih.gov

Antiviral Activity of Azaspiro[5.5]undecane Derivatives

Inhibition of Alphavirus nsP2 Helicase (e.g., CHIKV, MAYV, VEEV)

The azaspiro[5.5]undecane scaffold is a component of a class of compounds known as oxaspiropiperidines, which have been identified as inhibitors of the alphavirus non-structural protein 2 helicase (nsP2hel). The nsP2 helicase is an essential enzyme for viral RNA replication, making it a promising target for broad-spectrum antiviral drugs. nih.gov Research has led to the optimization of these oxaspiropiperidines into potent inhibitors of the nsP2 ATPase activity with significant antiviral effects against Chikungunya virus (CHIKV), Mayaro virus (MAYV), and Venezuelan equine encephalitis virus (VEEV). nih.govbldpharm.com A fluorine-labeled analog was instrumental in confirming direct binding to the nsP2 helicase protein through the use of ¹⁹F NMR. nih.govbldpharm.com

Studies on oxaspiropiperidine inhibitors of CHIKV nsP2 helicase, which contain a related spirocyclic scaffold, have revealed that the inhibitory activity is enantioselective. For a lead racemic compound, the enantiomers were separated and evaluated. The (R)-enantiomer demonstrated potent inhibition of viral replication and the enzymatic activities of nsP2hel (both ATPase and dsRNA unwinding), while the (S)-enantiomer was significantly less active, with over a 100-fold difference in potency. nih.gov This highlights the specific stereochemical requirements for effective binding and inhibition of the target enzyme. Direct binding of the more active (R)-enantiomer to the nsP2 helicase was confirmed using ¹⁹F NMR spectroscopy. nih.gov

Biochemical analyses have indicated that these spirocyclic inhibitors act through an allosteric mechanism. nih.gov The inhibition of nsP2 helicase ATPase and RNA unwinding activities was found to be noncompetitive with respect to both the ATP cofactor and the ssRNA substrate. nih.gov This mode of action suggests that the inhibitors bind to a site on the enzyme that is distinct from the active site for ATP hydrolysis or RNA binding. This allosteric binding event is thought to interfere with the conformational dynamics of the enzyme that are necessary for its function. nih.govnih.gov Viral resistance mutations that confer reduced susceptibility to these inhibitors have been mapped to the nsP2 helicase domain, further supporting its role as the direct target. nih.gov

Enzyme Inhibition Studies (Non-Clinical)

Soluble Epoxide Hydrolase (sEH) Inhibition

A thorough review of the published scientific literature reveals no specific data on the inhibitory activity of this compound against soluble epoxide hydrolase (sEH). The inhibition of sEH is a therapeutic strategy for various conditions, including inflammation and hypertension, by preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs). nih.govnih.gov While various spirocyclic and non-urea amide derivatives have been investigated as potent sEH inhibitors, specific structure-activity relationship (SAR) studies and inhibitory data for this compound are not available in the current body of research. nih.govnih.gov

Data Tables

Table 1: Enantioselective Inhibition of CHIKV nsP2 Helicase by a Related Oxaspiropiperidine Inhibitor

EnantiomerViral Replication Inhibition (EC₅₀)nsP2hel ATPase Inhibition (IC₅₀)
(R)-enantiomerPotentPotent
(S)-enantiomer>100-fold less active than (R)>100-fold less active than (R)

Source: Adapted from research on first-in-class oxaspiropiperidine inhibitors of CHIKV nsP2 RNA helicase. nih.gov

Neurophysiological Investigations

The azaspiro[5.5]undecane framework, a core component of this compound, serves as a valuable scaffold in the study of the nervous system. Its rigid, three-dimensional structure allows for the precise orientation of functional groups, making it an ideal platform for designing molecular probes to investigate neurophysiological processes.

Spiropiperidines as Tools for Ion Transport Studies (e.g., Histrionicotoxins)

Spiropiperidines, a class of compounds that includes the 2-azaspiro[5.5]undecane system, have historically been instrumental in the study of ion channels. A prominent example is the histrionicotoxin (B1235042) family of alkaloids, which are naturally occurring spiropiperidine compounds. oup.com These toxins and their synthetic analogs have been pivotal in elucidating the function of the nicotinic acetylcholine (B1216132) receptor ion channel complex. nih.gov

Histrionicotoxins act as non-competitive antagonists, blocking the ion channel in a voltage- and use-dependent manner. nih.gov This means their blocking action is influenced by the membrane potential and how frequently the channel is activated. Studies using analogs of histrionicotoxin have helped to map the binding sites within the ion channel and to understand the conformational changes that occur during channel gating. nih.gov The unique spirocyclic structure of these compounds is crucial for their interaction with the channel protein. While direct studies on this compound in this context are not extensively documented, its structural similarity to the core of histrionicotoxins suggests its potential as a scaffold for developing novel ion channel modulators. The introduction of fluorine atoms could further refine its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies and Design Principles

The biological activity of azaspiro[5.5]undecane derivatives is intricately linked to their chemical structure. SAR studies are therefore essential for understanding how modifications to the scaffold affect its function and for the rational design of new, more potent, and selective compounds.

Impact of Fluorine Substitution on Biological Activity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov In the context of azaspiro scaffolds, fluorine can influence properties such as metabolic stability, binding affinity, and selectivity. nih.gov For instance, studies on fluorinated 8-azaspiro[4.5]decane-7,9-dione analogues revealed that fluorination could lead to highly potent and selective antagonists for adrenergic receptors. nih.gov

The presence of two fluorine atoms at the 9-position of the 2-azaspiro[5.5]undecane ring system in this compound is expected to have several significant effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life in biological systems. nih.gov

Lipophilicity and Permeability: Fluorine substitution can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes.

Binding Interactions: The electronegative nature of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity. mdpi.com A study on gingerol derivatives showed that fluorinated isosteres could be used to probe structure-activity relationships. jefferson.eduresearchgate.net

The following table summarizes the potential impact of fluorine substitution on the properties of azaspiro[5.5]undecane scaffolds:

PropertyEffect of Fluorine SubstitutionReference
Metabolic StabilityIncreased due to the high strength of the C-F bond nih.gov
LipophilicityCan be increased or decreased depending on the substitution pattern
Binding AffinityMay be enhanced through new polar interactions mdpi.com
ConformationCan influence the preferred three-dimensional shape of the molecule nih.govresearchgate.netnih.gov

Conformational Constraints and Three-Dimensional Character in Modulating Activity

The spirocyclic nature of the azaspiro[5.5]undecane system imparts a high degree of conformational rigidity and a well-defined three-dimensional shape. bldpharm.com This is a desirable feature in drug design as it reduces the entropic penalty upon binding to a receptor and allows for a more precise presentation of pharmacophoric groups. bldpharm.com

The introduction of gem-difluorination at the 9-position, as in this compound, further influences the conformational preferences of the piperidine (B6355638) ring. Studies on fluorinated piperidines have shown that fluorine atoms can exhibit a preference for the axial position due to a combination of steric and electronic effects, including hyperconjugation and gauche effects. nih.govresearchgate.netnih.govresearchgate.net This conformational locking can be exploited to design molecules that fit optimally into a specific binding pocket. The rigid three-dimensional structure is a key advantage of spirocyclic scaffolds in medicinal chemistry. bldpharm.com

Rational Design and Optimization of Azaspiro[5.5]undecane Scaffolds

The azaspiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This makes it an attractive starting point for the design of new therapeutic agents. nih.govresearchgate.netresearchgate.net

The rational design and optimization of azaspiro[5.5]undecane scaffolds involve several key principles:

Scaffold Hopping: Replacing existing ring systems in known drugs with an azaspiro[5.5]undecane core can lead to improved properties. For example, replacing a morpholine (B109124) ring with an azaspirocycle in linezolid (B1675486) analogues resulted in novel antibacterial agents. nih.gov

Vectorial Elaboration: Adding substituents at specific positions on the scaffold allows for the exploration of chemical space and the optimization of interactions with the target. The nitrogen atom at the 2-position and the carbon atoms of the rings provide multiple points for modification.

Conformational Tuning: As discussed previously, substitutions, particularly with fluorine, can be used to fine-tune the conformational preferences of the scaffold to achieve optimal binding. nih.govresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.